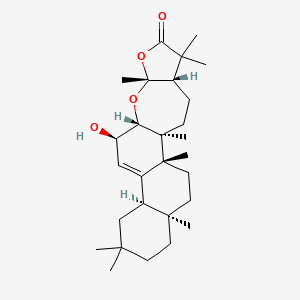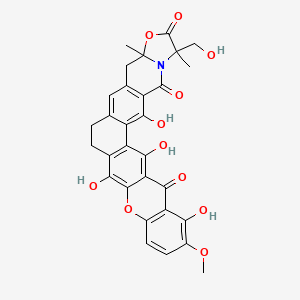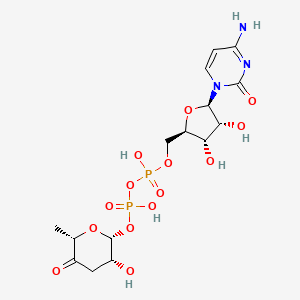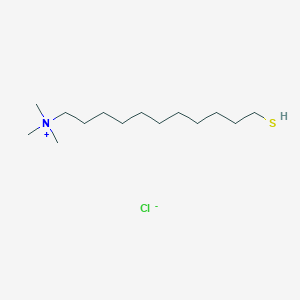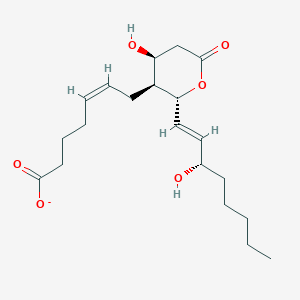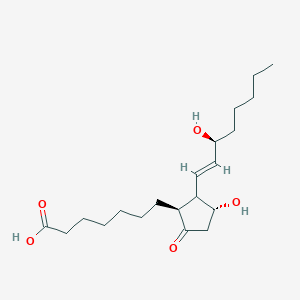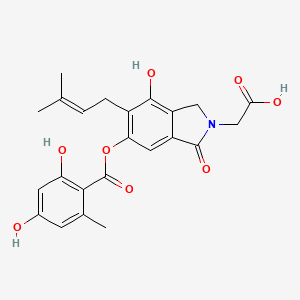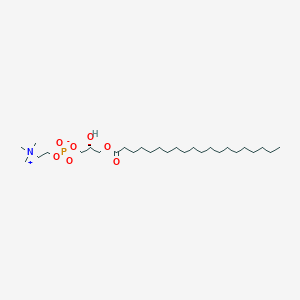![molecular formula C20H22N5NaO6S B1262485 sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262485.png)
sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azlocillin Sodium is a broad-spectrum acylureido penicillin antibiotic derived from ampicillin. It exhibits greater in vitro potency compared to carboxy penicillins and is effective against a wide range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and enterococci .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azlocillin Sodium is synthesized through the activation of substituted phenylglycine with 1,3-dimethyl-2-chloro-1-imidazolinium chloride, followed by condensation with 6-aminopenicillanic acid (6-APA) . The process involves multiple steps, including esterification and condensation reactions, which require precise control of reaction conditions to ensure high purity and yield .
Industrial Production Methods
The industrial production of Azlocillin Sodium involves a salt-forming reaction where azlocillin acid is subjected to a sodium salt-forming agent solution, followed by freeze-drying to obtain a stable, high-purity product . This method is advantageous due to its simplicity, low cost, and short production cycle.
Chemical Reactions Analysis
Types of Reactions
Azlocillin Sodium undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azlocillin sulfoxide, while reduction may produce azlocillin alcohol derivatives .
Scientific Research Applications
Azlocillin Sodium has numerous applications in scientific research, including:
Mechanism of Action
Azlocillin Sodium exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the final stage of bacterial cell wall synthesis, leading to cell lysis and death. The compound interferes with autolysin inhibitors, further promoting cell wall degradation .
Comparison with Similar Compounds
Azlocillin Sodium is similar to other acylureido penicillins such as mezlocillin and piperacillin . it exhibits greater in vitro potency and a broader spectrum of activity . Compared to carboxy penicillins, Azlocillin Sodium has enhanced efficacy against Gram-negative bacteria .
List of Similar Compounds
- Mezlocillin
- Piperacillin
- Carbenicillin
- Ticarcillin
Azlocillin Sodium’s unique structure and broad-spectrum activity make it a valuable antibiotic in both clinical and research settings.
Properties
Molecular Formula |
C20H22N5NaO6S |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C20H23N5O6S.Na/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30;/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29);/q;+1/p-1/t11-,12-,13?,16-;/m1./s1 |
InChI Key |
UVOCNBWUHNCKJM-VZYMBTLFSA-M |
Isomeric SMILES |
CC1(C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C.[Na+] |
Synonyms |
Azlin Azlocillin Azlocillin Sodium Azlocillin, Sodium Bay e 6905 Bay-e 6905 Baye 6905 Securopen Sodium Azlocillin Sodium, Azlocillin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,8,10-Trihydroxy-2-(1-hydroxy-1-methylethyl)-9-(3-methyl-2-butenyl)-1,2-dihydro-11H-furo[3,2-a]xanthene-11-one](/img/structure/B1262404.png)

![(1aS,2R,4aS,7S,8aR)-3-[(E)-hept-1-enyl]-4-(hydroxymethyl)-6,6-dimethyl-2,4a,7,8-tetrahydro-1aH-oxireno[2,3-e]chromene-2,7-diol](/img/structure/B1262408.png)
